REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[N:4][S:5][C:6]=1[C:7]([OH:9])=[O:8].C(N(CC)CC)C.[CH:17](O)([CH3:19])[CH3:18].[Cl-].[Na+]>CN(C)C=O.S(Cl)(Cl)=O>[CH3:1][C:2]1[N:3]=[N:4][S:5][C:6]=1[C:7]([O:9][CH:17]([CH3:19])[CH3:18])=[O:8] |f:3.4|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1N=NSC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was refluxed
|
Type
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TEMPERATURE
|
Details
|
with heating or 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the excess thionyl chloride was distilled off
|
Type
|
ADDITION
|
Details
|
7.0 ml of tetrahydrofuran was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The desired compound was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with diluted hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatography (n-hexane:ethyl acetate=10:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=NSC1C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |